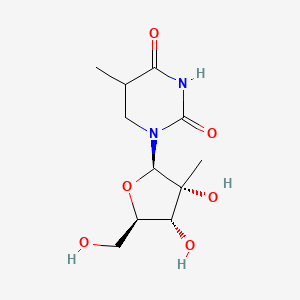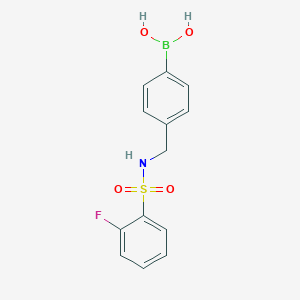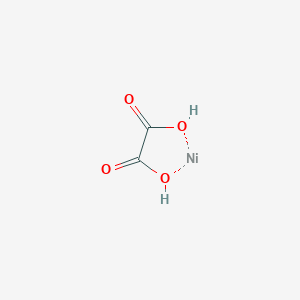
Uridine, 5-methyl-2'-C-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 5-methyl-2’-C-methyl- is a modified nucleoside derived from uridine It is characterized by the presence of a methyl group at the 5-position of the uracil ring and an additional methyl group at the 2’-position of the ribose sugar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-methyl-2’-C-methyl- typically involves the modification of uridine through a series of chemical reactions. One common method includes the hydroxylation of a 5-malonate ester derivative of uridine using selenium dioxide (SeO2), followed by transformation into 5-carboxymethyluridines and finally into the corresponding methyl esters . Another approach involves starting from a 5-formyluridine derivative and hydrolyzing the imidate salt prepared in an acid-catalyzed reaction with methyl alcohol .
Industrial Production Methods
Industrial production methods for Uridine, 5-methyl-2’-C-methyl- are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with careful optimization of reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Uridine, 5-methyl-2’-C-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used for the hydroxylation of uridine derivatives.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups.
Substitution: Acid-catalyzed reactions with methyl alcohol are used for the substitution of hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various methylated uridine derivatives, which can be further modified for specific applications.
科学的研究の応用
Uridine, 5-methyl-2’-C-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Industry: It is used in the development of nucleoside-based drugs and other biotechnological applications.
作用機序
The mechanism of action of Uridine, 5-methyl-2’-C-methyl- involves its incorporation into RNA, where it can influence RNA stability and function. It competes with natural nucleosides for incorporation into RNA, leading to the formation of modified RNA strands that can affect gene expression and protein synthesis . The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as thymidylate synthase and RNA polymerase .
類似化合物との比較
Uridine, 5-methyl-2’-C-methyl- can be compared with other similar compounds, such as:
5-Methyluridine: Similar in structure but lacks the additional methyl group at the 2’-position.
Ribothymidine: Another modified nucleoside with a methyl group at the 5-position of the uracil ring.
Thymine riboside: Contains a thymine base instead of uracil.
These compounds share structural similarities but differ in their specific modifications, which can lead to differences in their biological activities and applications.
Conclusion
Uridine, 5-methyl-2’-C-methyl- is a unique and versatile compound with significant potential in various scientific fields Its synthesis, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry
特性
分子式 |
C11H18N2O6 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H18N2O6/c1-5-3-13(10(17)12-8(5)16)9-11(2,18)7(15)6(4-14)19-9/h5-7,9,14-15,18H,3-4H2,1-2H3,(H,12,16,17)/t5?,6-,7-,9-,11-/m1/s1 |
InChIキー |
QQGDVJVKNCJYMT-VELQBUIJSA-N |
異性体SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(C)O |
正規SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)


![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)



![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)





